molecular formula C17H16ClN5O B2461447 N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105201-47-5

N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2461447
CAS No.: 1105201-47-5
M. Wt: 341.8
InChI Key: AYOZFZBNDZTOKP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds demonstrated good to moderate activities against various microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

  • Studies have shown that certain 1,2,3-triazole derivatives exhibit distinct inhibitory capacities against cancer cell proliferation, emphasizing their potential in cancer therapy. For example, compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide were synthesized and found to possess significant antitumor activities against A549 and BGC-823 cancer cell lines (Ji et al., 2018).

Biological Activity

  • The crystal structure and biological activity of similar compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been determined, showcasing effective inhibition on the proliferation of cancer cell lines, which supports the investigation into the therapeutic potential of triazole derivatives in oncology (Lu et al., 2017).

Anticancer and Anti-5-lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating that these compounds could serve as leads for the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-methylaniline to form N-(2-chloro-4-methylphenyl)-4-methylaniline. The final compound is obtained by reacting N-(2-chloro-4-methylphenyl)-4-methylaniline with 5-azido-1H-1,2,3-triazole-4-carboxamide in the presence of copper(I) iodide and sodium ascorbate.", "Starting Materials": [ "2-chloro-4-methylbenzoic acid", "thionyl chloride", "4-methylaniline", "5-azido-1H-1,2,3-triazole-4-carboxamide", "copper(I) iodide", "sodium ascorbate" ], "Reaction": [ "2-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride.", "2-chloro-4-methylbenzoyl chloride is reacted with 4-methylaniline to form N-(2-chloro-4-methylphenyl)-4-methylaniline.", "N-(2-chloro-4-methylphenyl)-4-methylaniline is reacted with 5-azido-1H-1,2,3-triazole-4-carboxamide in the presence of copper(I) iodide and sodium ascorbate to form N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] }

CAS No.

1105201-47-5

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8

IUPAC Name

N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-11(2)9-13(14)18/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

AYOZFZBNDZTOKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)C)Cl

solubility

not available

Origin of Product

United States

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